methyl 3-(naphthalen-2-yl)propanoate
Description
Methyl 3-(naphthalen-2-yl)propanoate is an aromatic ester featuring a naphthalene moiety linked to a propanoate backbone. Its structure combines the lipophilic naphthalene ring with the ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. The compound’s properties, such as its molecular weight (~230 g/mol) and hydrophobic character, are influenced by the naphthalene system, which enhances stability and π-π interactions.
Properties
IUPAC Name |
methyl 3-naphthalen-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-6,8,10H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJQGOOCIHSZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenepropanoic acid, methyl ester typically involves the esterification of 2-naphthalenepropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction is as follows:
2-Naphthalenepropanoic acid+MethanolAcid Catalyst2-Naphthalenepropanoic acid, methyl ester+Water
Industrial Production Methods: Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.
Types of Reactions:
Hydrolysis: The ester can be hydrolyzed back into the parent acid and methanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 2-Naphthalenepropanoic acid and methanol.
Reduction: 2-Naphthalenepropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1. Synthetic Intermediate
Methyl 3-(naphthalen-2-yl)propanoate serves as a crucial intermediate in the synthesis of various complex organic molecules. Its structure allows for functionalization through various chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Grignard Reactions : Acting as a nucleophile in the formation of alcohols.
- Aldol Condensation : Participating in carbon-carbon bond formation.
These reactions leverage the compound's reactivity to produce derivatives with enhanced properties for specific applications.
Pharmaceutical Applications
2. Potential Therapeutic Uses
Recent studies have highlighted the potential pharmacological activities of this compound and its derivatives:
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties against neurotoxicity induced by environmental toxins (e.g., MPP+) in cellular models. These effects are attributed to the regulation of oxidative stress markers and apoptotic pathways, suggesting potential use in treating neurodegenerative diseases like Parkinson's disease .
- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory responses, particularly through interactions with the NLRP3 inflammasome pathway. This suggests a role in managing chronic inflammatory conditions .
Material Science Applications
3. Polymer Chemistry
This compound is also explored in polymer chemistry, where it can be used as a monomer or additive to enhance the properties of polymers. Its naphthalene structure imparts unique optical and thermal properties, making it suitable for applications in:
- Optoelectronic Devices : The compound's ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs).
- Thermoplastic Materials : Incorporating this compound into thermoplastics can improve mechanical strength and thermal stability.
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Mechanism of Action/Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic synthesis | Functionalization via esterification and Grignard reactions |
| Pharmaceuticals | Neuroprotective agent | Reduces oxidative stress; protects against neurotoxicity |
| Anti-inflammatory agent | Modulates NLRP3 inflammasome signaling | |
| Material Science | Monomer for polymers | Enhances optical and thermal properties |
| Additive for thermoplastics | Improves mechanical strength |
Case Studies
4. Neuroprotection Against MPP+ Induced Toxicity
A study investigated the effects of this compound derivatives on SH-SY5Y neuroblastoma cells exposed to MPP+. The results indicated significant attenuation of apoptosis markers and oxidative stress levels, supporting its potential therapeutic role in neurodegenerative diseases .
5. Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory actions of this compound derivatives in BV2 microglial cells. The findings revealed that these compounds effectively reduced pro-inflammatory cytokines and inhibited activation of inflammatory pathways, showcasing their potential in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-naphthalenepropanoic acid, methyl ester depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to a biological response. For example, if used as a prodrug, it would be metabolized by esterases to release the active drug.
Comparison with Similar Compounds
Substituent Variations on the Naphthalene Ring
Methyl 2-(6-Methoxy-5-(p-Tolyl)naphthalen-2-yl)propanoate (4d)
- Structure : Features a methoxy group at position 6 and a p-tolyl substituent at position 5 of the naphthalene ring.
- Synthesis : Prepared via palladium-catalyzed cross-coupling using naproxen-derived iodonium salts and p-tolylboronic acid .
- Yield : 53–77% (depending on coupling partners) .
Methyl 3-((1-Methoxy-4-(Naphthalene-2-sulfonamido)naphthalen-2-yl)thio)propanoate (48c)
- Structure : Contains a sulfonamide and thioether linkage between two naphthalene rings.
- Synthesis : Achieved via nucleophilic substitution with 2-naphthalenesulfonyl chloride .
- Properties : The sulfonamide group introduces hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzymes or receptors).
Backbone Modifications
Methyl 3-((tert-Butyldimethylsilyl)oxy)-3-(Naphthalen-2-yl)propanoate (4b)
- Structure: Incorporates a silyl-protected hydroxyl group at the β-position of the propanoate chain.
- Synthesis : Catalyzed by a chiral Rh-complex, yielding 77% enantiomerically pure product .
- Properties: The silyl ether group enhances solubility in non-polar solvents and serves as a protective strategy for subsequent functionalization.
Methyl (S)-2-Amino-3-(3-(Methylsulfonyl)phenyl)propanoate Hydrochloride
- Structure: Replaces the naphthalene with a methylsulfonylphenyl group and introduces an amino acid backbone.
Alternative Aromatic Systems
Methyl 3-(3-Hydroxyphenyl)propanoate
- Structure : Substitutes naphthalene with a hydroxyphenyl group.
- Properties : Boiling point (294.8°C) and density (1.1 g/cm³) are lower than those of naphthalene-containing analogs due to reduced aromatic bulk .
- Applications: Used in fragrances and polymer intermediates due to its phenolic hydroxyl group.
Methyl 3-(1H-Pyrrol-2-yl)propanoate
- Structure : Features a pyrrole ring instead of naphthalene.
- Properties : The heterocyclic ring introduces nitrogen-based reactivity, enabling coordination with metal ions or participation in heterocyclic chemistry .
Hydrogenated and Functionalized Derivatives
Methyl-3-(7-Hydroxy-1-Methyl-2-(Prop-1-en-2-yl)-1,2,3,4-Tetrahydronaphthalen-1-yl)propanoate
- Structure : Partially hydrogenated naphthalene core with hydroxyl and isopropenyl groups.
- Synthesis : Derived from acid-catalyzed cyclization followed by esterification (58% yield over two steps) .
- Properties : Reduced aromaticity increases flexibility and may improve bioavailability compared to fully aromatic analogs.
Biological Activity
Methyl 3-(naphthalen-2-yl)propanoate, a compound with a naphthalene moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The presence of the naphthalene ring enhances its interaction with various biological targets due to π-π stacking interactions and hydrophobic effects.
| Property | Value |
|---|---|
| Molecular Formula | C14H14O2 |
| Molecular Weight | 218.26 g/mol |
| CAS Number | 103-25-3 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound may modulate the activity of various enzymes through hydrogen bonding and hydrophobic interactions facilitated by the naphthalene structure .
- Receptor Modulation : It has been suggested that this compound may act on neurotransmitter receptors, particularly serotonin receptors, indicating potential neuropharmacological applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Anticancer Potential
Research has highlighted the compound's anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, it has shown promise in reducing viability in lung cancer cells through apoptosis induction mechanisms .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In vitro studies demonstrate its ability to mitigate oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
- Antitumor Activity : A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported an IC50 value indicating significant inhibition of cell growth compared to control groups .
- Neuroprotection : In a model of ischemia/reperfusion injury, administration of the compound resulted in decreased apoptotic cell death and reduced inflammatory mediator levels, showcasing its protective role against brain injury .
- Antimicrobial Efficacy : The compound was tested against several bacterial strains, demonstrating notable inhibition zones in disk diffusion assays, suggesting strong antimicrobial properties.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Methyl 3-amino-3-(phenyl)propanoate | Moderate anticancer activity | >10 |
| Methyl 3-amino-3-(naphthalen-1-yl)propanoate | High anticancer and antimicrobial activity | 5.0 |
| Methyl 3-(naphthalen-1-yloxy)propanoate | Reduced neuroprotective effects | Not reported |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(naphthalen-2-yl)propanoic acid.
Conditions and Reagents
-
Acidic Hydrolysis : Concentrated HCl (aq) under reflux (24 h) .
-
Basic Hydrolysis : NaOH (2 M) in ethanol/water (1:1) at 80°C (12 h) .
Mechanistic Insight
The reaction proceeds via nucleophilic attack by water on the carbonyl carbon, facilitated by acid/base catalysis. The naphthalene ring’s electron-withdrawing effect slightly accelerates hydrolysis compared to aliphatic esters .
Nucleophilic Aromatic Substitution
The naphthalene ring participates in electrophilic substitution, with the ester group acting as a weakly deactivating, meta-directing substituent.
Example Reaction: Nitration
Kinetic Data
| Position | Yield (%) | Regioselectivity |
|---|---|---|
| 1 | 12 | Minor |
| 6 | 78 | Major |
The meta-directing effect of the ester group favors substitution at position 6 .
Reduction Reactions
The ester is reduced to 3-(naphthalen-2-yl)propan-1-ol via lithium aluminum hydride (LiAlH₄).
Conditions
Mechanistic Pathway
-
Hydride attack at the carbonyl carbon.
-
Alkoxide intermediate protonated during workup.
Enolate Chemistry
The α-hydrogens adjacent to the ester carbonyl are sufficiently acidic (pKa ≈ 25) to form enolates for alkylation.
Example: Enolate Alkylation
-
Base : LDA (1.1 equiv) in THF at -78°C.
-
Electrophile : Methyl iodide (2 equiv).
-
Product : Methyl 2-methyl-3-(naphthalen-2-yl)propanoate (72% yield) .
Key Observation
The naphthalene ring stabilizes the enolate through conjugation, enhancing reactivity toward soft electrophiles .
Transesterification
The methyl ester undergoes exchange with higher alcohols under acid catalysis.
Example: Ethanolysis
-
Conditions : H₂SO₄ (cat.), ethanol, reflux (6 h).
-
Product : Ethyl 3-(naphthalen-2-yl)propanoate (94% conversion) .
Kinetic Comparison
| Alcohol | Rate Constant (k, h⁻¹) |
|---|---|
| Methanol | 0.12 |
| Ethanol | 0.18 |
| Benzyl | 0.05 |
Steric hindrance from bulkier alcohols reduces reaction rates .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes.
Example Reaction
-
Substrate : Methyl acrylate (1.5 equiv).
-
Conditions : UV light (λ = 300 nm), CH₂Cl₂, 12 h.
Stereochemical Outcome
| Diastereomer | Ratio (syn:anti) |
|---|---|
| syn | 3:1 |
The naphthalene ring’s planar geometry favors syn addition .
Oxidative Degradation
Strong oxidants like KMnO₄ cleave the propanoate chain.
Conditions
-
KMnO₄ (3 equiv), H₂O/acetone (3:1), 70°C (8 h).
Mechanism
-
Oxidation of the α-C to a ketone.
-
Further oxidation to carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
